
PROTAC TG2 degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PROTAC TG2 degrader-2 involves several steps, including the preparation of the target protein ligand, the E3 ligase ligand, and the linker that connects these two components. The synthetic routes and reaction conditions for these steps are typically optimized to ensure high yield and purity of the final product . Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to maintain consistency and efficacy .
Analyse Chemischer Reaktionen
PROTAC TG2 degrader-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
PROTAC TG2 degrader-2 has a wide range of scientific research applications. In chemistry, it is used to study the degradation of TG2 and its effects on cellular processes. In biology, it is employed to investigate the role of TG2 in cell migration and adhesion. In medicine, it is a valuable tool for ovarian cancer research, as it inhibits cell migration and reduces TG2 levels in cancer cells .
Wirkmechanismus
The mechanism of action of PROTAC TG2 degrader-2 involves the recruitment of an E3 ubiquitin ligase to the target protein TG2. This recruitment leads to the ubiquitination of TG2, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the selective degradation of proteins within the cell . This catalytic mechanism of action distinguishes this compound from classical inhibitors, which typically have a one-to-one relationship with their target proteins .
Vergleich Mit ähnlichen Verbindungen
PROTAC TG2 degrader-2 is unique in its selective targeting and degradation of TG2. Similar compounds include other PROTACs that target different proteins, such as BET protein degraders and BCL6 degraders . These compounds share a similar mechanism of action but differ in their target proteins and specific applications. The uniqueness of this compound lies in its ability to specifically degrade TG2, making it a valuable tool for ovarian cancer research .
Eigenschaften
Molekularformel |
C47H57N9O6S |
|---|---|
Molekulargewicht |
876.1 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H57N9O6S/c1-30-24-39(53-46(50-30)52-36-18-16-35(17-19-36)51-41(59)25-32-10-8-7-9-11-32)55(6)21-23-62-22-20-40(58)54-43(47(3,4)5)45(61)56-28-37(57)26-38(56)44(60)48-27-33-12-14-34(15-13-33)42-31(2)49-29-63-42/h7-19,24,29,37-38,43,57H,20-23,25-28H2,1-6H3,(H,48,60)(H,51,59)(H,54,58)(H,50,52,53)/t37-,38+,43-/m1/s1 |
InChI-Schlüssel |
MDPJATLSGOIBLN-GJIZVKDCSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


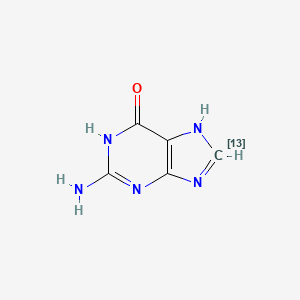

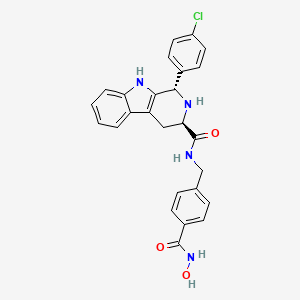
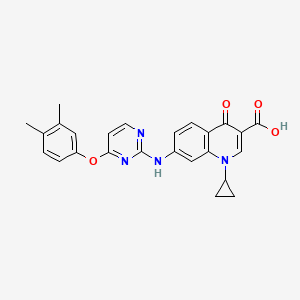
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)

![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)

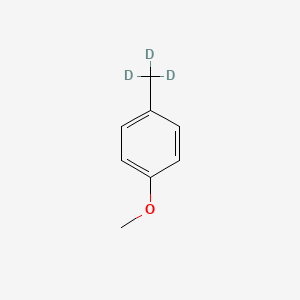
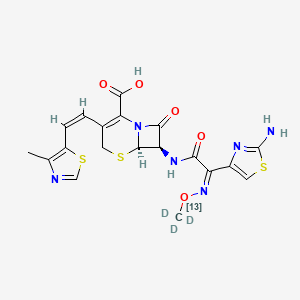
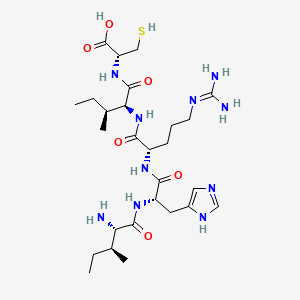
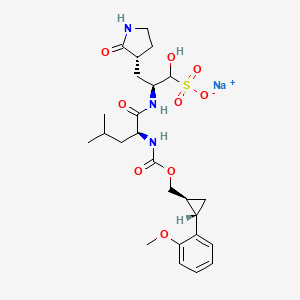

![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
